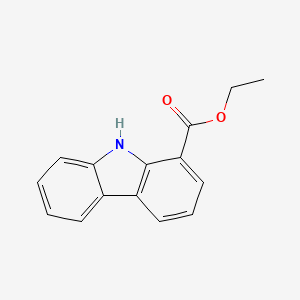
Ethyl 9H-carbazole-1-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 9H-carbazole-1-carboxylate is an organic compound that belongs to the carbazole family. Carbazoles are nitrogen-containing heterocyclic compounds known for their diverse biological and chemical properties. This compound is particularly significant due to its applications in various fields such as organic electronics, pharmaceuticals, and materials science.
準備方法
Synthetic Routes and Reaction Conditions
Ethyl 9H-carbazole-1-carboxylate can be synthesized through several methods. One common approach involves the reaction of carbazole with ethyl chloroformate in the presence of a base such as triethylamine. The reaction typically occurs under reflux conditions, and the product is purified through recrystallization or column chromatography .
Industrial Production Methods
In industrial settings, the synthesis of this compound may involve more scalable methods such as continuous flow synthesis. This method allows for better control over reaction conditions and can lead to higher yields and purity of the final product .
化学反応の分析
Types of Reactions
Ethyl 9H-carbazole-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form carbazole-1-carboxylic acid.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Electrophilic substitution reactions can occur at the nitrogen atom or the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens (chlorine, bromine) and nitrating agents can be used for substitution reactions
Major Products Formed
Oxidation: Carbazole-1-carboxylic acid.
Reduction: 9H-carbazole-1-methanol.
Substitution: Various substituted carbazole derivatives depending on the reagent used
科学的研究の応用
Ethyl 9H-carbazole-1-carboxylate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including anticancer and antimicrobial properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific molecular pathways.
Industry: Utilized in the production of organic electronic materials such as organic light-emitting diodes (OLEDs) and photovoltaic cells
作用機序
The mechanism of action of ethyl 9H-carbazole-1-carboxylate involves its interaction with various molecular targets. In biological systems, it can interact with enzymes and receptors, leading to modulation of cellular pathways. For example, it has been shown to activate the p53 pathway, leading to apoptosis in cancer cells . The compound’s ability to undergo electrophilic substitution also makes it a versatile intermediate in organic synthesis .
類似化合物との比較
Similar Compounds
9-Ethyl-9H-carbazole-3-carbaldehyde: Another carbazole derivative with similar applications in organic electronics and pharmaceuticals.
9H-carbazole-3-carboxylic acid: A related compound used in similar research and industrial applications.
Uniqueness
Ethyl 9H-carbazole-1-carboxylate is unique due to its ester functional group, which provides distinct reactivity compared to other carbazole derivatives. This makes it particularly useful as an intermediate in the synthesis of more complex molecules .
特性
CAS番号 |
56995-05-2 |
|---|---|
分子式 |
C15H13NO2 |
分子量 |
239.27 g/mol |
IUPAC名 |
ethyl 9H-carbazole-1-carboxylate |
InChI |
InChI=1S/C15H13NO2/c1-2-18-15(17)12-8-5-7-11-10-6-3-4-9-13(10)16-14(11)12/h3-9,16H,2H2,1H3 |
InChIキー |
VYXKUKCSBQVRDJ-UHFFFAOYSA-N |
正規SMILES |
CCOC(=O)C1=CC=CC2=C1NC3=CC=CC=C23 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![Dimethyl [3-(4-methylphenyl)-2-oxopropyl]phosphonate](/img/structure/B14636502.png)
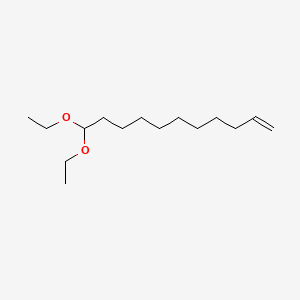
![1-Ethenyl-2,8,9-trioxa-5-aza-1-silabicyclo[3.3.3]undecan-3-one](/img/structure/B14636514.png)

![N-tert-Butyl-5-chloro-2-[(methylsulfanyl)methyl]aniline](/img/structure/B14636527.png)
![2-(4-Nitrophenyl)-1-[(4-nitrophenyl)methyl]-1H-benzimidazole](/img/structure/B14636534.png)
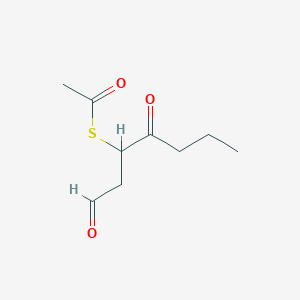
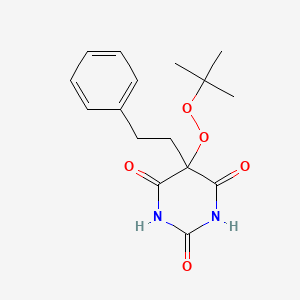

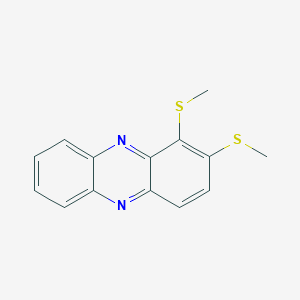
![4-Methyl-N-[2-methyl-1-(pyrrolidin-1-yl)propylidene]benzene-1-sulfonamide](/img/structure/B14636555.png)


